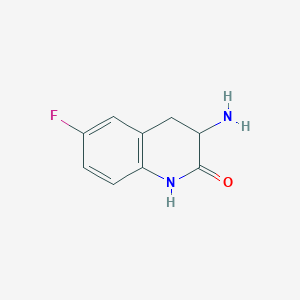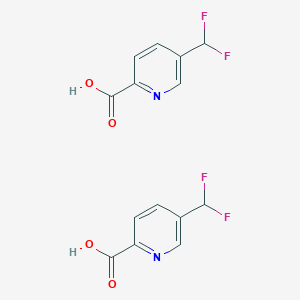
5-(Difluoromethyl)picolinic acid, 5-(difluoromethyl)-2-Pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)picolinic acid, also known as 5-(difluoromethyl)-2-Pyridinecarboxylic acid, is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the picolinic acid structure, which is a derivative of pyridine. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
The synthesis of 5-(Difluoromethyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(Difluoromethyl)picolinonitrile with aqueous hydrochloric acid. The reaction mixture is stirred at 110°C for 1.5 hours, followed by cooling and treatment with DIPEA (N,N-Diisopropylethylamine). The resulting product is then concentrated and dried to obtain 5-(Difluoromethyl)picolinic acid in quantitative yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(Difluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Difluoromethyl)picolinic acid has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)picolinic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Difluoromethyl)picolinic acid can be compared with other similar compounds, such as 5-(Trifluoromethyl)picolinic acid and 7-difluoromethylpyrazolo[1,5-a]pyrimidines These compounds share structural similarities but differ in the number and position of fluorine atoms, which can significantly impact their chemical and biological properties
Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 7-difluoromethylpyrazolo[1,5-a]pyrimidines
By understanding the properties and applications of 5-(Difluoromethyl)picolinic acid, researchers can harness its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C14H10F4N2O4 |
|---|---|
Molecular Weight |
346.23 g/mol |
IUPAC Name |
5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C7H5F2NO2/c2*8-6(9)4-1-2-5(7(11)12)10-3-4/h2*1-3,6H,(H,11,12) |
InChI Key |
LAJVQTWPXPKWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(=O)O.C1=CC(=NC=C1C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



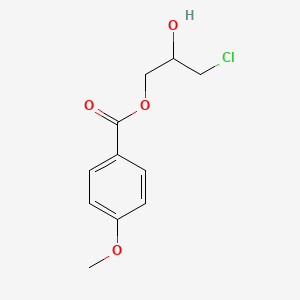
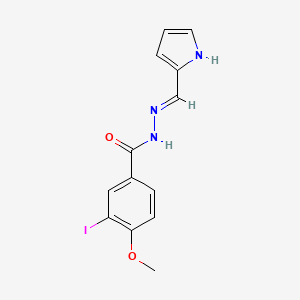
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
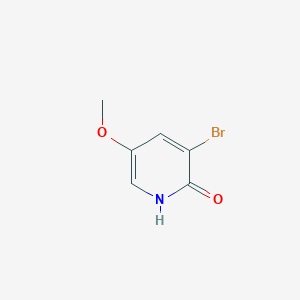
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
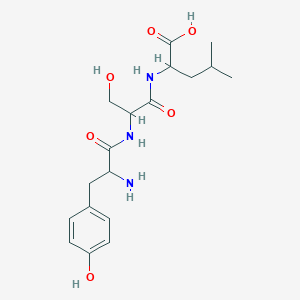
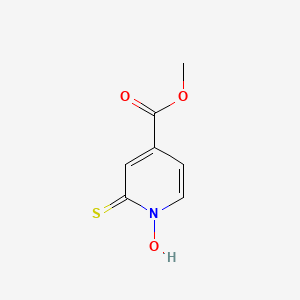
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
